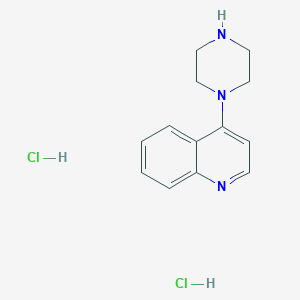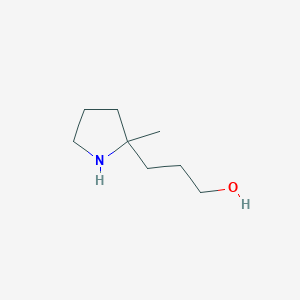
3-(2-Methylpyrrolidin-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-Methylpyrrolidin-2-yl)propan-1-ol” is a chemical compound with the molecular formula C8H17NO. It has a molecular weight of 143.23 . The IUPAC name for this compound is 3-(1-methyl-2-pyrrolidinyl)-1-propanol .
Molecular Structure Analysis
The InChI code for “3-(2-Methylpyrrolidin-2-yl)propan-1-ol” is 1S/C8H17NO/c1-9-6-2-4-8(9)5-3-7-10/h8,10H,2-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Catalytic Applications
- Transfer Hydrogenation Catalysts: 3-(2-Methylpyrrolidin-2-yl)propan-1-ol derivatives are used in transfer hydrogenation reactions. For instance, ionic liquid-based Ru(II)–phosphinite compounds, involving similar structures, have shown high efficiency in catalyzing the transfer hydrogenation of various ketones, achieving up to 99% conversion (Aydemir et al., 2014).
Medicinal Chemistry
- Anticancer and Src Kinase Inhibitory Activities: Derivatives of 3-(2-Methylpyrrolidin-2-yl)propan-1-ol have been synthesized and evaluated as Src kinase inhibitors. Some of these compounds have demonstrated significant inhibitory potency against Src kinase, an enzyme involved in cancer progression, and showed promise in inhibiting the growth of breast carcinoma cells (Sharma et al., 2010).
Organic Synthesis
- Enantioselective Synthesis of Amino Alcohols: This compound has been used in the enantioselective synthesis of syn/anti-1,3-amino alcohols, which are valuable in organic synthesis and pharmaceuticals. This synthesis involves proline-catalyzed sequential alpha-aminoxylation and alpha-amination (Jha et al., 2010).
Coordination Chemistry
- Complex Formation with Transition Metals: Compounds structurally similar to 3-(2-Methylpyrrolidin-2-yl)propan-1-ol have been shown to undergo coordination with transition metal ions, leading to the formation of complexes characterized by spectroscopy and magnetic measurements (Seubert et al., 2011).
Corrosion Inhibition
- Inhibitor for Carbon Steel Corrosion: Tertiary amines derived from 3-(2-Methylpyrrolidin-2-yl)propan-1-ol have been synthesized and shown to effectively inhibit carbon steel corrosion. These compounds form a protective layer on the metal surface, acting as anodic inhibitors (Gao et al., 2007).
properties
IUPAC Name |
3-(2-methylpyrrolidin-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(5-3-7-10)4-2-6-9-8/h9-10H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVMAVWYKUWGMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpyrrolidin-2-yl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine](/img/structure/B1433070.png)

![3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B1433074.png)
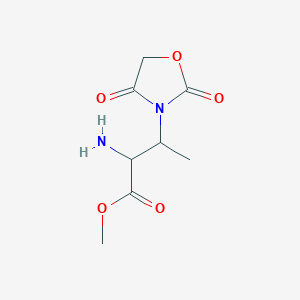
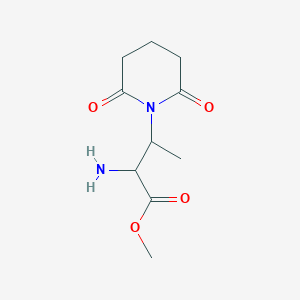
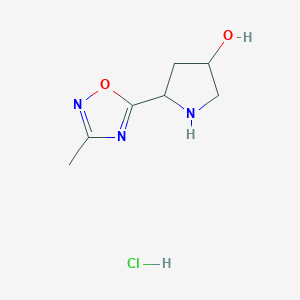
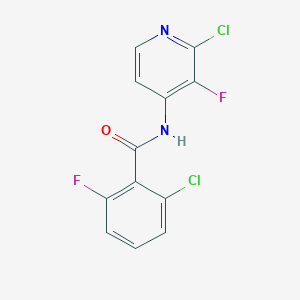
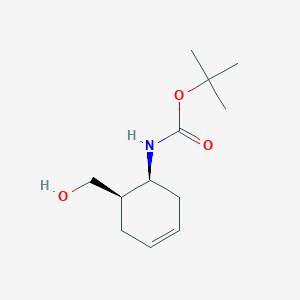

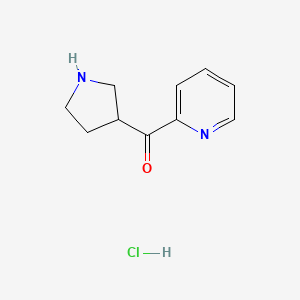
![2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B1433087.png)
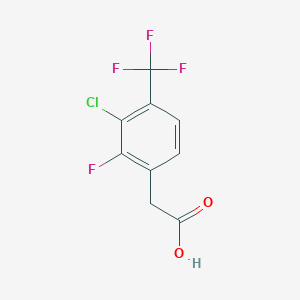
![Ethyl 6-oxospiro[2.5]octane-1-carboxylate](/img/structure/B1433090.png)
